4-Methoxymagnaldehyde B
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Overview
Description
4-methoxymagnaldehyde B is a lignan that consists of cinnamaldehyde substituted by a methoxy group at position 2 and a 4-allylphenolic group at position 5. Isolated from Magnolia obovata, it exhibits antineoplastic activity. It has a role as a metabolite and an antineoplastic agent. It is a lignan, a monomethoxybenzene, an enal and a member of hydroxybiphenyls. It derives from an (E)-cinnamaldehyde.
Scientific Research Applications
Cytotoxicity in Cancer Research
4-Methoxymagnaldehyde B has been identified as a compound with notable cytotoxic activity against various cancer cell lines. In a study conducted by Youn et al. (2007), this compound, isolated from the stem bark of Magnolia officinalis, demonstrated significant cytotoxic effects against K562, HeLa, and A549 cancer cell lines. The study emphasizes the potential of this compound in cancer research, particularly for its therapeutic properties in targeting cancerous cells (Youn et al., 2007).
Chemical Synthesis and Industrial Applications
4-Methoxysalicylaldehyde, a chemical variant closely related to this compound, is known for its wide range of industrial applications. It is utilized in the preparation of various organic compounds, drugs, and therapeutic agents. A study by Jin et al. (2012) highlighted the synthesis of 4-Methoxysalicylaldehyde via selective monomethylation, indicating its importance in chemical synthesis and industrial applications (Jin et al., 2012).
Cytotoxic Activity in Lignan Research
Another study by Youn et al. (2008) identified this compound in Magnolia obovata, along with its cytotoxic activities against cancer cell lines such as HeLa, A549, and HCT116. This discovery furthers the understanding of lignans' role in cancer therapy, with this compound being a key compound of interest (Youn et al., 2008).
Properties
Molecular Formula |
C19H18O3 |
---|---|
Molecular Weight |
294.3 g/mol |
IUPAC Name |
(E)-3-[5-(2-hydroxy-5-prop-2-enylphenyl)-2-methoxyphenyl]prop-2-enal |
InChI |
InChI=1S/C19H18O3/c1-3-5-14-7-9-18(21)17(12-14)15-8-10-19(22-2)16(13-15)6-4-11-20/h3-4,6-13,21H,1,5H2,2H3/b6-4+ |
InChI Key |
PDSJHKVGVLTIBI-GQCTYLIASA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=C(C=CC(=C2)CC=C)O)/C=C/C=O |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C=CC(=C2)CC=C)O)C=CC=O |
Synonyms |
4-methoxymagnaldehyde B 5'-allyl-2'-hydroxyphenyl-4-methoxy-3-cinnamic aldehyde |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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